2-Methylpropyl [5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate
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Overview
Description
2-Methylpropyl [5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate is an organic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl [5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the reaction of 2-fluoroaniline with thiocarbonyl diimidazole to form the thiadiazole ring. This intermediate is then reacted with isobutyl chloroformate to introduce the carbamate group. The reaction conditions generally include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl [5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbamate group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as low temperatures for reduction reactions and the use of inert atmospheres for oxidation reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
2-Methylpropyl [5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Methylpropyl [5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methylpropyl [5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate include:
- 2-Methylpropyl [5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]carbamate
- 2-Methylpropyl [5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]carbamate
- 2-Methylpropyl [5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate
Uniqueness
What sets this compound apart from its similar compounds is the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C13H14FN3O2S |
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Molecular Weight |
295.33 g/mol |
IUPAC Name |
2-methylpropyl N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate |
InChI |
InChI=1S/C13H14FN3O2S/c1-8(2)7-19-13(18)15-12-17-16-11(20-12)9-5-3-4-6-10(9)14/h3-6,8H,7H2,1-2H3,(H,15,17,18) |
InChI Key |
UCVDNIIOUUHZQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NC1=NN=C(S1)C2=CC=CC=C2F |
Origin of Product |
United States |
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